Tert-butyl 4-(4-cyanobenzyl)-3-methylpiperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(4-cyanobenzyl)-3-methylpiperazine-1-carboxylate, AldrichCPR: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, a cyanobenzyl moiety, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(4-cyanobenzyl)-3-methylpiperazine-1-carboxylate typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(4-cyanobenzyl)-3-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the cyanobenzyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazines or benzyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 4-(4-cyanobenzyl)-3-methylpiperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the design of new drugs or as a probe to study biological pathways .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be investigated as a lead compound for the development of new pharmaceuticals targeting specific diseases .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-cyanobenzyl)-3-methylpiperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, or gene expression .
Comparison with Similar Compounds
- tert-Butyl 1-(4-cyanobenzyl)piperidin-4-ylcarbamate
- tert-Butyl (4-cyanobenzyl)(methyl)carbamate
- tert-Butyl N-(4-cyanobenzyl)-N-methylglycinate
Comparison: Compared to these similar compounds, tert-Butyl 4-(4-cyanobenzyl)-3-methylpiperazine-1-carboxylate is unique due to the presence of the piperazine ring, which can confer different chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C18H25N3O2 |
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Molecular Weight |
315.4 g/mol |
IUPAC Name |
tert-butyl 4-[(4-cyanophenyl)methyl]-3-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C18H25N3O2/c1-14-12-21(17(22)23-18(2,3)4)10-9-20(14)13-16-7-5-15(11-19)6-8-16/h5-8,14H,9-10,12-13H2,1-4H3 |
InChI Key |
YDZSUMJBAWIGQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1CC2=CC=C(C=C2)C#N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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